

# Application Note: Quantification of Hydrocodone in Human Plasma by LC-MS/MS

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## Compound of Interest

Compound Name: Hydrocodone hydrochloride

Cat. No.: B1253910

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## Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of hydrocodone in human plasma. The protocol employs a straightforward sample preparation technique, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis, offering high selectivity, accuracy, and precision over a clinically relevant concentration range.

## Introduction

Hydrocodone is a semi-synthetic opioid analgesic commonly prescribed for the relief of moderate to severe pain.<sup>[1]</sup> Accurate and reliable quantification of hydrocodone in plasma is crucial for assessing therapeutic efficacy, monitoring patient compliance, and investigating potential toxicity. LC-MS/MS has become the gold standard for bioanalytical quantification due to its inherent selectivity and sensitivity. This document provides a comprehensive protocol for the determination of hydrocodone in human plasma, including sample preparation, chromatographic conditions, mass spectrometric parameters, and method validation data.

## Experimental

### Materials and Reagents

- Hydrocodone certified reference standard

- Hydrocodone-d3 or Hydrocodone-d6 as internal standard (IS)[\[2\]](#)[\[3\]](#)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade, e.g., Milli-Q)
- Human plasma (K2 EDTA)

## Instrumentation

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

## Protocols

### Standard and Quality Control (QC) Sample Preparation

- Primary Stock Solutions: Prepare individual stock solutions of hydrocodone and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Serially dilute the hydrocodone stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve.
- Spiking Solutions: Prepare spiking solutions from the working standards to achieve the desired calibration curve concentrations in plasma (e.g., 0.1 - 100 ng/mL).[\[2\]](#)[\[3\]](#)
- Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration (e.g., 100 ng/mL).
- Calibration and QC Samples: Spike blank human plasma with the appropriate hydrocodone spiking solution (typically 5% of the total volume) to create calibration standards and quality

control samples at low, medium, and high concentrations.

## Sample Preparation (Protein Precipitation)

- Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
- Add 20 µL of the internal standard working solution and vortex briefly.
- Add 300 µL of acetonitrile (or methanol) to precipitate plasma proteins.[\[4\]](#)
- Vortex vigorously for 1 minute.
- Centrifuge at  $>10,000 \times g$  for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[\[5\]](#)
- Vortex to ensure complete dissolution and centrifuge again to pellet any remaining particulates.
- Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

## LC-MS/MS Analysis

Liquid Chromatography Conditions

Parameter	Value
Column	C18 reverse-phase, e.g., 2.1 x 50 mm, <3 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 - 0.5 mL/min
Gradient	See table below
Injection Volume	5 - 10 µL
Column Temperature	40°C

## Typical Gradient Elution Profile

Time (min)	% Mobile Phase B
0.0	5
0.5	5
3.0	95
4.0	95
4.1	5
5.0	5

## Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 - 4.5 kV
Source Temperature	120 - 150°C
Desolvation Gas	Nitrogen
Desolvation Temp	350 - 500°C
Collision Gas	Argon

## MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Hydrocodone	300.2	199.1	~25-35
Hydrocodone (Qualifier)	300.2	171.0	~30-40
Hydrocodone-d3 (IS)	303.2	199.1	~25-35
Hydrocodone-d6 (IS)	306.2	174.0	~30-40

Note: Collision energies should be optimized for the specific instrument being used.

## Data and Results

The method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effects. A summary of the performance characteristics is provided below.

Table 1: Method Validation Summary

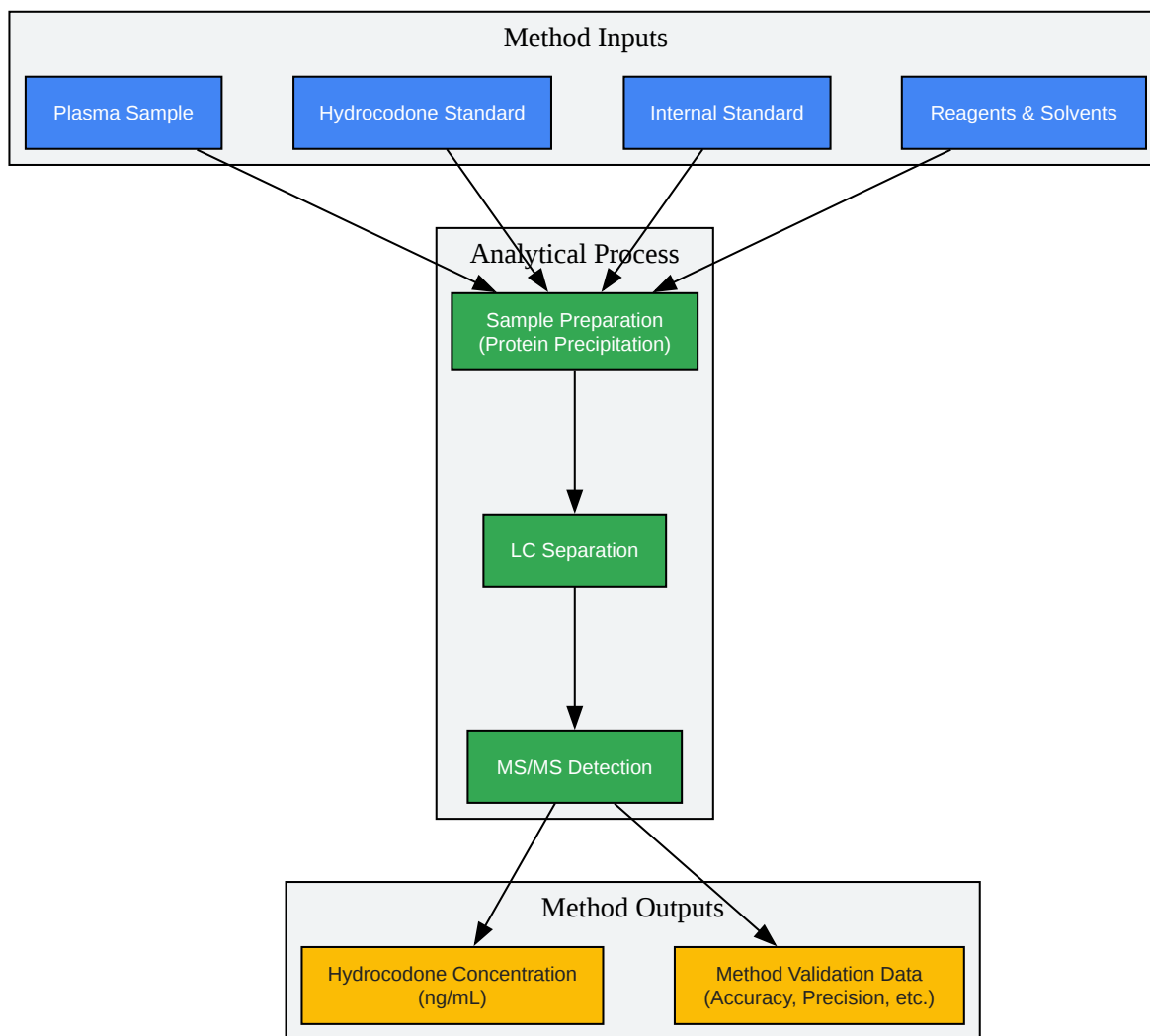
Parameter	Result
Linear Range	0.1 - 100 ng/mL
Correlation Coefficient ( $r^2$ )	> 0.995
Lower Limit of Quantification (LLOQ)	0.1 ng/mL[1][2]
Intra-day Precision (%RSD)	< 5%[2]
Inter-day Precision (%RSD)	< 6%[2]
Accuracy (%RE)	Within $\pm 10\%$
Extraction Recovery	> 85%
Matrix Effect	Minimal to negligible

## Visualizations



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Caption: Experimental workflow for hydrocodone quantification.



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Caption: Logical relationship of method components.

## Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of hydrocodone in human plasma. The simple protein precipitation sample preparation procedure allows for high throughput, while the selectivity of tandem mass spectrometry ensures accurate results with minimal interference. This method is well-suited for a variety of applications in clinical and research settings.

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## References

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